molecular formula C3H9NO2S B152786 Isopropylsulphonamide CAS No. 81363-76-0

Isopropylsulphonamide

Cat. No. B152786
CAS RN: 81363-76-0
M. Wt: 123.18 g/mol
InChI Key: SJMCLWCCNYAWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropylsulphonamide, also known as isopropanesulfonamide, is an organosulfur compound . It is a type of sulfonamide, which is a functional group in organic chemistry that consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Synthesis Analysis

Sulfonamides, including Isopropylsulphonamide, can be synthesized in the laboratory through various methods . The classic approach involves the reaction of sulfonyl chlorides with an amine . Another method involves the oxidative coupling of thiols and amines .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom . The structure of Isopropylsulphonamide specifically includes an isopropyl group attached to the nitrogen atom .


Chemical Reactions Analysis

Sulfonamides, including Isopropylsulphonamide, undergo a variety of acid-base reactions . The N-H bond can be deprotonated, and the alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .

Scientific Research Applications

Building Blocks for Sulfur(VI) Compounds

Propane-2-sulfonamide, as a type of sulfonimidate, is often used as a building block to access alternative sulfur(VI) compounds . This application is particularly prominent due to the unique structure of sulfonimidates, which bear a tetrahedral sulfur center with four different groups attached .

Alkyl Transfer Reagents

Sulfonimidates, including Propane-2-sulfonamide, have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This application plays on the lability of sulfonimidates under acidic conditions .

Precursors for Polymers

Sulfonimidates have been utilized as precursors for polymers . The use of elevated temperatures can lead to sulfonimidate decomposition, which has been used as a novel way to access poly(oxothiazene) polymers .

Drug Candidates

Sulfonimidates, including Propane-2-sulfonamide, have been used in the synthesis of sulfoximine and sulfonimidamide drug candidates . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Activating Group in Organic Synthesis

The sulfonamide motif, which includes Propane-2-sulfonamide, can serve as an activating group in organic synthesis . This application takes advantage of the electron-withdrawing capacity of the sulfonamide group .

Protecting Group in Organic Synthesis

In addition to being an activating group, the sulfonamide motif can also serve as a protecting group in organic synthesis . This application exploits the resistance of the sulfonamide group to nucleophilic α-substitution .

Leaving Group in Organic Synthesis

The sulfonamide motif can also serve as a leaving group in organic synthesis . This application takes advantage of the ability of the sulfonamide group to be displaced by a nucleophile .

Molecular Scaffold in Organic Synthesis

Lastly, the sulfonamide motif can serve as a molecular scaffold in organic synthesis . This application exploits the ability of the sulfonamide group to provide a framework upon which other functional groups can be added .

Mechanism of Action

Target of Action

Propane-2-sulfonamide, also known as Isopropylsulphonamide, is a type of sulfonamide . Sulfonamides are known to target enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including Propane-2-sulfonamide, act as competitive inhibitors of p-aminobenzoic acid (PABA) in the folic acid metabolism cycle . They exhibit their antibacterial properties by inhibiting and replacing PABA in the enzyme dihydropteroate synthetase . This enzyme is essential for the production of folate, which is crucial for bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division . This disruption affects the folic acid metabolism pathway, leading to the bacteriostatic effect of sulfonamides .

Pharmacokinetics

Sulfonamides in general are known for their high resistance to biodegradation This property suggests that Propane-2-sulfonamide may have a long residence time in the body, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

The primary result of Propane-2-sulfonamide’s action is the inhibition of bacterial growth, making it a bacteriostatic agent . By disrupting the folic acid metabolism pathway, it prevents bacterial DNA synthesis and cell division, thereby controlling the spread of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Propane-2-sulfonamide. For instance, the presence of other compounds in the environment can affect its solubility and bioavailability . Moreover, the pH of the solution can impact the electrostatic interactions between Propane-2-sulfonamide and its targets, thereby influencing its efficacy

Safety and Hazards

Isopropylsulphonamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . In case of exposure, it is recommended to wash off with soap and plenty of water, rinse the mouth, and seek medical attention .

properties

IUPAC Name

propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCLWCCNYAWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393543
Record name Propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-2-sulfonamide

CAS RN

81363-76-0
Record name Propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propane-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropylsulphonamide
Reactant of Route 2
Reactant of Route 2
Isopropylsulphonamide
Reactant of Route 3
Isopropylsulphonamide
Reactant of Route 4
Isopropylsulphonamide
Reactant of Route 5
Isopropylsulphonamide
Reactant of Route 6
Isopropylsulphonamide

Q & A

Q1: What is the role of N,N-di-isopropylsulphonamide in the synthesis of substituted pyrimidines?

A1: The research by [] focuses on the synthesis and reactivity of pyrimidine-2-sulphonyl fluorides. These fluorides serve as valuable intermediates. While the paper doesn't delve deeply into the specific applications of each derivative, it demonstrates that N,N-di-isopropylsulphonamide can react with pyrimidine-2-sulphonyl fluorides under mild conditions. This reaction leads to the displacement of the fluorine atom and the formation of the corresponding N,N-di-isopropylsulphonamide derivative of the pyrimidine. This highlights the potential of using these sulfonyl fluorides to introduce various substituents at the 2-position of the pyrimidine ring, which could be further modified or utilized in subsequent reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.